molecular formula C13H15NO3 B1267291 Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate CAS No. 52450-32-5

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate

Cat. No. B1267291
CAS RN: 52450-32-5
M. Wt: 233.26 g/mol
InChI Key: QVGUCCHRJMBKNX-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate is a compound of interest in organic chemistry due to its utility in various synthetic applications. Its structure features a pyrrolidine backbone, a functional group known for participating in numerous chemical reactions, thereby making it a valuable synthetic intermediate.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate, often involves cyclization reactions or condensation of relevant precursors. For instance, derivatives similar to the compound of interest have been synthesized through reactions involving ethyl 3-oxopyrazolidine-4-carboxylates formed from hydrazine hydrate with αβ-unsaturated diesters or β-anilino-diesters (O'Callaghan, 1972).

Molecular Structure Analysis

Molecular structure analysis of related compounds is often conducted using NMR, infrared spectroscopy, and X-ray diffraction. These techniques provide detailed information about the atomic arrangement and confirm the molecular geometry of synthesized compounds. For example, the crystal and molecular structure of certain pyrrolidine derivatives have been determined to reveal insights into their geometrical configuration and conformation (Sapnakumari et al., 2014).

Scientific Research Applications

  • Synthesis of Heterocycles

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of highly functionalized heterocycles .
    • Method : The synthesis was achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .
    • Results : The product was obtained with a yield of 84% .
  • Cognitive Function Improvement

    • Field : Neurology
    • Application : A related compound, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, was assessed as a potential prodrug for cognitive function improvement in ischemic brain injury .
    • Method : The assessment was performed using in silico methods, in vitro experiments in a glutamate excitotoxicity-induced model in newborn rat cortical neuron cultures, and in vivo in rat models .
    • Results : In silico data showed neuroprotective features of the compound, which were further supported by in vitro experiments .
  • Drug Discovery

    • Field : Medicinal Chemistry
    • Application : The pyrrolidine ring, which is present in “Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Method : The review discusses the synthesis and reaction conditions of various bioactive molecules characterized by the pyrrolidine ring and its derivatives .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Neuroprotection and Anti-neuroinflammatory Agents

    • Field : Neurology
    • Application : Triazole-pyrimidine hybrids, which could potentially be synthesized from “Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate”, have shown promising neuroprotective and anti-inflammatory properties .
    • Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results : Six out of the 14 synthesized compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
  • Synthesis of ‘Carba’ Pseudo-dipeptide Units

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of racemic ‘carba’ pseudo-dipeptide units such as Gly-psi (CH2-CH2)-D,L-Xaa .
    • Method : The synthesis was achieved either through the Horner-Emmons condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate, or from commercially available 3-carbethoxy-2-piperidone .
    • Results : The desired solid ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate derivatives were obtained in 60–65% yield .
  • Synthesis of Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate

    • Field : Organic Chemistry
    • Application : The compound “Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate” can potentially be synthesized from "Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate" .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The specific results or outcomes of the synthesis are not provided in the source .

properties

IUPAC Name

ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)11-10(8-14-12(11)15)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGUCCHRJMBKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310588
Record name ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
Source EPA DSSTox
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Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate

CAS RN

52450-32-5
Record name 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid ethyl ester
Source CAS Common Chemistry
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Record name NSC 229041
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Record name 52450-32-5
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Record name ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
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Record name ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MK Ghorai, DP Tiwari - The Journal of Organic Chemistry, 2010 - ACS Publications
A highly enantio- and diastereoselective Lewis acid catalyzed S N 2-type ring opening followed by cyclization of aziridines with active methylene carbon nucleophiles to functionalized …
Number of citations: 101 pubs.acs.org
M Vorona, N Orlova, E Kuznetsov, S Vikainis… - Chemistry of …, 2013 - Springer
… Ethyl 1-acetyl-2-oxo-4-phenylpyrrolidine-3-carboxylate (10a) was obtained similarly to compound 3b from ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate (9a) (233 mg, 1 mmol). The …
Number of citations: 3 link.springer.com

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